molecular formula C20H28N2O2 B2450006 N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 903348-74-3

N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2450006
CAS No.: 903348-74-3
M. Wt: 328.456
InChI Key: CDSVVTYPFXLABR-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a cycloheptyl group and a 4-methylphenylmethyl group attached to the pyrrolidine ring adds to its structural complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring through cyclization reactions. The introduction of the cycloheptyl group and the 4-methylphenylmethyl group can be achieved through various substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.

Scientific Research Applications

N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide has various applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its potential pharmacological properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with different substituents, such as:

  • N-cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
  • 1-cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine

Uniqueness

N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties. Its structural features, such as the cycloheptyl and 4-methylphenylmethyl groups, contribute to its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-15-8-10-16(11-9-15)13-22-14-17(12-19(22)23)20(24)21-18-6-4-2-3-5-7-18/h8-11,17-18H,2-7,12-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSVVTYPFXLABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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